molecular formula C24H24N4O4 B2771759 2-(4-Ethoxyphenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946200-36-8

2-(4-Ethoxyphenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2771759
CAS RN: 946200-36-8
M. Wt: 432.48
InChI Key: DZEILYAJZPWRII-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as EPPOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPOM is a heterocyclic compound that contains both an oxazole and a piperazine ring. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with structural motifs similar to "2-(4-Ethoxyphenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" have been synthesized and evaluated for their antimicrobial activities. Novel derivatives, including triazole and oxadiazole derivatives, have been found to possess good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Stabilities and Anticancer Activities

Structural analogs have been studied for their anticancer properties through molecular docking studies, revealing potential as EGFR inhibitors. These findings indicate the relevance of similar compounds in cancer research, particularly in designing inhibitors for specific molecular targets (Karayel, 2021).

Imaging and Diagnostic Applications

Arylpiperazinylthioalkyl derivatives, structurally related to the query compound, have been synthesized and evaluated as PET radioligands for imaging 5-HT1AR, showcasing the compound's potential applications in neuroimaging and the study of neurological disorders (Gao et al., 2012).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl derivatives derived from natural compounds has shown significant anti-inflammatory and analgesic activities. These studies suggest the potential of structurally related compounds in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antifungal Agents

Synthesis and evaluation of triazole derivatives containing a piperazine nucleus have shown promising results as antifungal agents. This highlights the potential of structurally similar compounds in antifungal drug development (Mermer et al., 2018).

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-3-31-20-10-4-17(5-11-20)22-26-21(16-25)24(32-22)28-14-12-27(13-15-28)23(29)18-6-8-19(30-2)9-7-18/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEILYAJZPWRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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